Sequence Orientation and Enzyme Recognition
N-Cbz-glycyl-L-glutamine (Cbz-Gly-Gln-OH, CAS 6154-39-8) and N-Cbz-L-glutaminylglycine (Z-Gln-Gly-OH, CAS 6610-42-0) are constitutional isomers differentiated solely by the order of the two amino acid residues. In Cbz-Gly-Gln-OH, the Cbz group is attached to the N-terminus of glycine, and the peptide bond sequence is Gly→Gln. In Z-Gln-Gly-OH, the Cbz group is attached to the N-terminus of glutamine, yielding a Gln→Gly sequence. This structural difference produces a profound functional divergence: Z-Gln-Gly-OH is the well-established γ-glutamyl donor substrate for transglutaminases, with KM values ranging from 1.9 mM to 9.4 mM across various CBz-Gln-Xaa peptides for tissue TGase [1], and a KM of 8.6 ± 0.1 mM for recombinant wild-type microbial transglutaminase from Streptomyces mobaraensis [2]. In contrast, Cbz-Gly-Gln-OH, with glycine occupying the position adjacent to the scissile amide bond, does not serve as an equivalent TGase acyl-donor because the enzyme requires a glutamine residue at the N-terminal side of the recognition site [1]. Users seeking a TGase substrate must procure Z-Gln-Gly-OH specifically; Cbz-Gly-Gln-OH is not a functional substitute for this application.
| Evidence Dimension | Peptide sequence orientation and enzyme substrate recognition (TGase acyl-donor activity) |
|---|---|
| Target Compound Data | Cbz-Gly-Gln-OH: Gly at N-terminus, Gln at C-terminus; not reported as a TGase acyl-donor substrate in the literature |
| Comparator Or Baseline | Z-Gln-Gly-OH (CAS 6610-42-0): Gln at N-terminus, Gly at C-terminus; KM = 1.9–9.4 mM for tissue TGase; KM = 8.6 ± 0.1 mM for wild-type microbial TGase |
| Quantified Difference | Qualitatively distinct enzyme recognition: Z-Gln-Gly-OH is a validated TGase substrate with quantifiable KM values; Cbz-Gly-Gln-OH is not recognized by TGase as an equivalent acyl-donor |
| Conditions | Tissue transglutaminase (red sea bream) and microbial transglutaminase (Streptomyces mobaraensis) kinetic assays; pH 7.0, 25°C; spectrophotometric hydroxamate assay |
Why This Matters
Procurement of the incorrect sequence isomer will result in assay failure for TGase activity measurements, as the enzyme's catalytic mechanism requires a glutamine residue at the N-terminal side of the scissile bond; this distinction is critical for laboratories performing transglutaminase characterization or inhibitor screening.
- [1] Chica RA, et al. Tissue transglutaminase acylation: Proposed role of conserved active site Tyr and Trp residues revealed by molecular modeling of peptide substrate binding. Protein Science, 2004; 13(4): 979-991. PMC2280066. View Source
- [2] Wessjohann LA, et al. Microbial transglutaminase variants with enhanced thermoresistance. Frontiers in Microbiology / Amino Acids. Leibniz Institute of Plant Biochemistry, 2025. KM data: wild-type MTG KM = 8.6 ± 0.1 mM for CBZ-Gln-Gly-OH. View Source
